4-[(3-Nitrophenyl)methylidene]-3,4-dihydro-1-benzoxepin-5(2H)-one
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Overview
Description
4-[(3-Nitrophenyl)methylidene]-3,4-dihydro-1-benzoxepin-5(2H)-one is an organic compound with a complex structure that includes a benzoxepin ring fused with a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Nitrophenyl)methylidene]-3,4-dihydro-1-benzoxepin-5(2H)-one typically involves the condensation of 3-nitrobenzaldehyde with 3,4-dihydro-1-benzoxepin-5(2H)-one under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Nitrophenyl)methylidene]-3,4-dihydro-1-benzoxepin-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Oxides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(3-Nitrophenyl)methylidene]-3,4-dihydro-1-benzoxepin-5(2H)-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(3-Nitrophenyl)methylidene]-3,4-dihydro-1-benzoxepin-5(2H)-one involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzoxepin ring structure may also play a role in its activity by interacting with specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- **3-[(4-Nitrophenyl)methylidene]-4-chromanol
- **3-{[(4-nitrophenyl)methylidene]amino}-1H,2H,3H,4H,5H-pyrimido[5,4-b]indole-2,4-dione
Uniqueness
4-[(3-Nitrophenyl)methylidene]-3,4-dihydro-1-benzoxepin-5(2H)-one is unique due to its benzoxepin ring structure, which is not commonly found in similar compounds. This unique structure may contribute to its distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
CAS No. |
62625-84-7 |
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Molecular Formula |
C17H13NO4 |
Molecular Weight |
295.29 g/mol |
IUPAC Name |
4-[(3-nitrophenyl)methylidene]-2,3-dihydro-1-benzoxepin-5-one |
InChI |
InChI=1S/C17H13NO4/c19-17-13(8-9-22-16-7-2-1-6-15(16)17)10-12-4-3-5-14(11-12)18(20)21/h1-7,10-11H,8-9H2 |
InChI Key |
IELJIYBLCTVKOK-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=CC=CC=C2C(=O)C1=CC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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